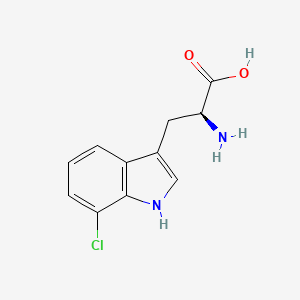
7-chloro-L-tryptophan
Overview
Description
Synthesis Analysis
The synthesis of 7-chloro-L-tryptophan involves an efficient FAD/FADH2 regeneration system through a combination of l-amino acid deaminase (l-AAD) and halogenase . The optimal activity ratio of l-AAD and halogenase was set between 1:50 and 1:60 . Within 6 hours, 170 mg/L of 7-chloro-tryptophan and 193 mg/L of indole pyruvic acid were synthesized in the selected mono-amino acid system .Molecular Structure Analysis
The molecular formula of 7-chloro-L-tryptophan is C11H11ClN2O2 . Its molecular weight is 238.67 g/mol . The IUPAC name is (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis
Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, which is the first step in the antibiotic pyrrolnitrin biosynthesis . The reaction mechanism of tryptophan chlorination performed by tryptophan 7-halogenase has been examined .Physical And Chemical Properties Analysis
The molecular weight of 7-chloro-L-tryptophan is 238.67 g/mol . The XLogP3 value is -0.4 , indicating its solubility in water.Scientific Research Applications
Halogenation Reaction and 7-Chloro-Tryptophan Production
The initial step involves halogenation of tryptophan, catalyzed by RebF/RebH enzymes, resulting in 7-chloro-tryptophan. Subsequently, RebO (a fad-dependent L-Trp oxidase) converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine, releasing hydrogen peroxide .
Efficient FAD/FADH2 Regeneration System
For enzymatic biocatalysis and metabolic pathway optimization, an efficient FAD/FADH2 regeneration system is crucial. Researchers have developed a system combining l-amino acid deaminase (l-AAD) and halogenase (CombiAADHa). This system catalyzes the conversion of an l-amino acid to 7-chloro-tryptophan and other derivatives .
Mechanism of Action
Target of Action
The primary target of 7-chloro-L-tryptophan is the enzyme 7-chloro-L-tryptophan oxidase (RebO) . This enzyme catalyzes the oxidation of 7-chloro-L-tryptophan .
Mode of Action
7-chloro-L-tryptophan interacts with its target, the enzyme RebO, in a process that involves the oxidation of 7-chloro-L-tryptophan . The reaction catalyzed by RebO is as follows: 7-chloro-L-tryptophan + O2 -> 2-imino-3-(7-chloroindol-3-yl)propanoate + H2O2 . This reaction is facilitated by a noncovalently bound FAD present in the enzyme .
Biochemical Pathways
7-chloro-L-tryptophan is involved in the tryptophan metabolic pathway . The first step is the halogenation reaction of tryptophan, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .
Pharmacokinetics
These pathways result in many bioactive molecules acting in various organs through different action mechanisms . It’s reasonable to assume that 7-chloro-L-tryptophan would have similar properties, but specific studies would be needed to confirm this.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934646 | |
| Record name | 7-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73945-46-7, 153-97-9 | |
| Record name | 7-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 7-chloro-L-tryptophan?
A: 7-chloro-L-tryptophan is not directly incorporated into proteins. Instead, it serves as a vital building block in the biosynthesis of various secondary metabolites produced by bacteria and fungi. These metabolites often exhibit potent biological activities, making them of significant interest for pharmaceutical and agricultural applications. [, , , ]
Q2: Can you give some examples of biologically active compounds derived from 7-chloro-L-tryptophan?
A: Certainly. Two prominent examples are pyrrolnitrin and rebeccamycin. Pyrrolnitrin, produced by certain strains of Pseudomonas fluorescens, displays strong antifungal activity. [, ] Rebeccamycin, produced by Lechevalieria aerocolonigenes, belongs to the indolocarbazole family and exhibits anticancer properties. [, ]
Q3: How is 7-chloro-L-tryptophan biosynthesized?
A: The biosynthesis of 7-chloro-L-tryptophan begins with the enzymatic chlorination of L-tryptophan. This reaction is typically catalyzed by FADH2-dependent halogenases. For instance, in the biosynthesis of pyrrolnitrin, the enzyme PrnA, encoded by the prnA gene, specifically catalyzes the chlorination of L-tryptophan at the 7-position to yield 7-chloro-L-tryptophan. [] Similarly, in kutzneride biosynthesis, a tandem action of two FADH2-dependent halogenases, KtzQ and KtzR, leads to the formation of 6,7-dichloro-L-tryptophan. Interestingly, KtzQ, in concert with the flavin reductase KtzS, first chlorinates L-tryptophan at the 7-position to generate 7-chloro-L-tryptophan. []
Q4: What are the key enzymes involved in the downstream processing of 7-chloro-L-tryptophan during pyrrolnitrin biosynthesis?
A: Following the formation of 7-chloro-L-tryptophan by PrnA, the enzyme PrnB catalyzes a unique ring rearrangement and decarboxylation reaction, converting it to monodechloroaminopyrrolnitrin. Subsequently, PrnC chlorinates monodechloroaminopyrrolnitrin at the 3-position, yielding aminopyrrolnitrin. Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, resulting in the final product, pyrrolnitrin. []
Q5: What is known about the catalytic mechanism of PrnB, the enzyme responsible for the unusual rearrangement of 7-chloro-L-tryptophan?
A: PrnB belongs to the heme-dependent dioxygenase superfamily and contains a heme b cofactor. Although it shares structural similarities with tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), it does not exhibit their typical dioxygenase activity. Instead, PrnB is thought to utilize a unique mechanism, potentially involving the formation of a tryptophan hydroperoxide intermediate, to catalyze the rearrangement of 7-chloro-L-tryptophan to monodechloroaminopyrrolnitrin. []
Q6: Are there alternative methods for producing 7-chloro-L-tryptophan?
A: While biosynthesis represents the natural route, researchers are exploring alternative methods for 7-chloro-L-tryptophan production. These include chemical synthesis and microbial fermentation using engineered strains of microorganisms like Escherichia coli and Corynebacterium glutamicum. These approaches hold promise for achieving sustainable and scalable production of this valuable compound. [, ]
Q7: How can we analyze and quantify 7-chloro-L-tryptophan?
A: Various analytical techniques are employed to characterize and quantify 7-chloro-L-tryptophan. These include chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as well as spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




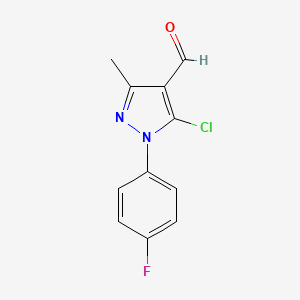
![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
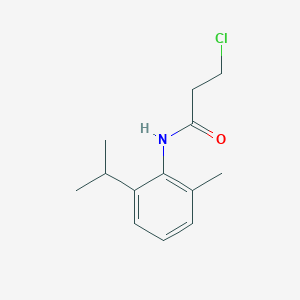

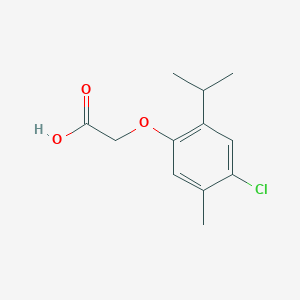
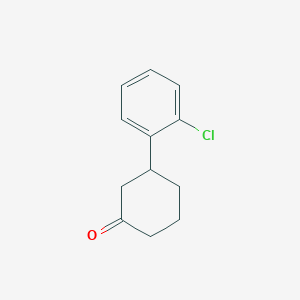


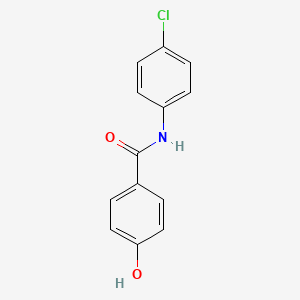
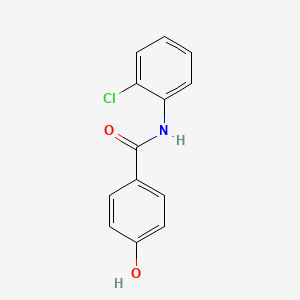
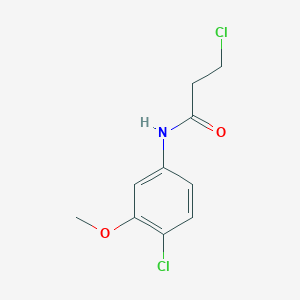
![2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B3024572.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)